Multi-Target Inhibition Potency: IC50 Values Across COX-2, 5-LOX, iNOS, PGE2, and TNFα
In a 2025 study evaluating 19 novel chalcone derivatives, compound 4b was identified as the most effective derivative across five distinct inflammatory biotargets, demonstrating low nanomolar to low micromolar IC50 values. Specifically, 4b exhibited IC50 = 1.933 μM for COX‑2, IC50 = 2.112 μM for 5‑LOX, IC50 = 114.18 nM for iNOS, IC50 = 37.13 nM for PGE2, and IC50 = 58.15 nM for TNFα in LPS‑stimulated RAW cells [1]. Among the 19 synthesized compounds (2a‑m and 4a‑f), compound 4b was the single most potent derivative as a nitric oxide release inhibitor, exhibiting a 61.7% inhibition rate [1].
| Evidence Dimension | Multi-target inhibitory potency (IC50) |
|---|---|
| Target Compound Data | COX‑2: IC50 = 1.933 μM; 5‑LOX: IC50 = 2.112 μM; iNOS: IC50 = 114.18 nM; PGE2: IC50 = 37.13 nM; TNFα: IC50 = 58.15 nM; NO release inhibition: 61.7% |
| Comparator Or Baseline | 18 other chalcone derivatives (2a‑m and 4a‑f) in the same study; compound 4b ranked as the most effective derivative across all evaluated biotargets |
| Quantified Difference | Compound 4b demonstrated the highest potency among all 19 compounds tested; NO release inhibition rate of 61.7% was the highest in the series |
| Conditions | LPS‑stimulated RAW cells; in vitro enzyme inhibition assays |
Why This Matters
The multi‑target profile distinguishes this compound from single‑target COX‑2 inhibitors and supports its selection for research requiring simultaneous modulation of multiple inflammatory pathways.
- [1] Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation. Bioorg Chem. 2025; 161: 108540. View Source
